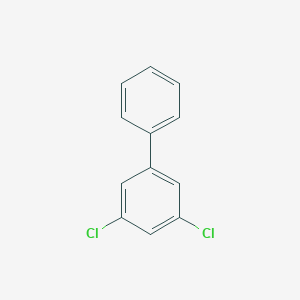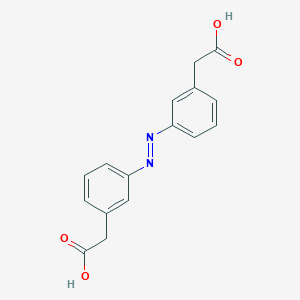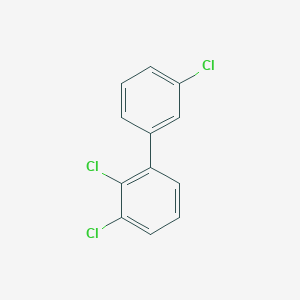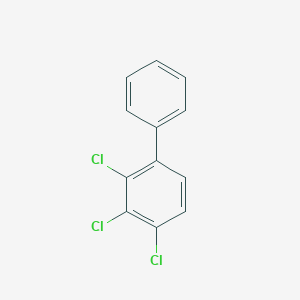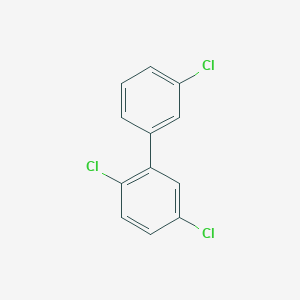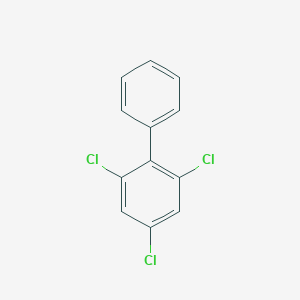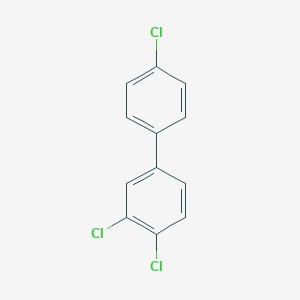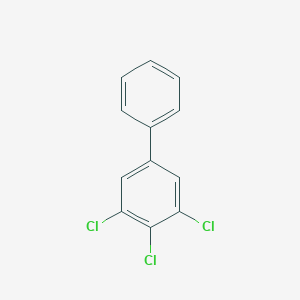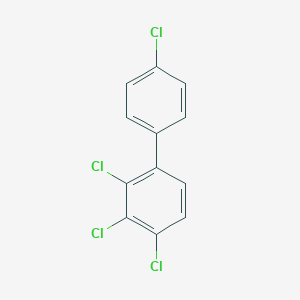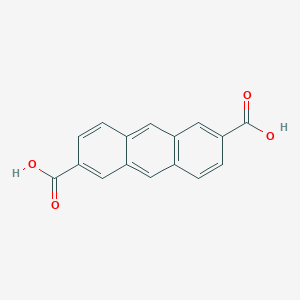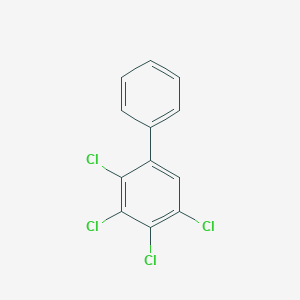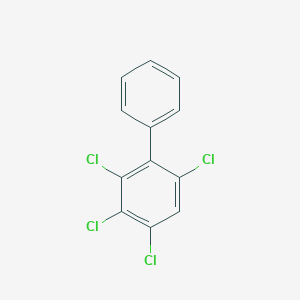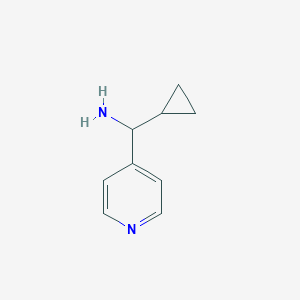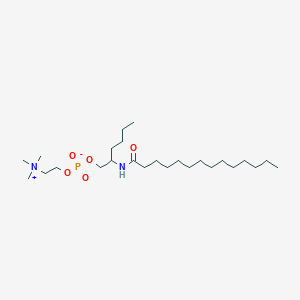
2-Tetradecanoylaminohexanol-1-phosphocholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tetradecanoylaminohexanol-1-phosphocholine, commonly known as TAPC, is a lipid molecule that has been extensively studied in the field of membrane biophysics. TAPC is a synthetic lipid that is widely used as a model membrane component due to its unique properties.
Applications De Recherche Scientifique
TAPC has been widely used as a model membrane component in various scientific research applications. It is commonly used to study the physical and chemical properties of biological membranes. TAPC is also used to investigate the interaction between membrane proteins and lipids. Additionally, TAPC is used as a model lipid in the development of lipid-based drug delivery systems.
Mécanisme D'action
TAPC is a phospholipid that is similar in structure to the phospholipids found in biological membranes. TAPC is capable of forming bilayer membranes and can interact with membrane proteins. The mechanism of action of TAPC involves its ability to alter the physical and chemical properties of biological membranes.
Effets Biochimiques Et Physiologiques
TAPC has been shown to have several biochemical and physiological effects. It has been shown to interact with membrane proteins and alter their function. Additionally, TAPC has been shown to affect the fluidity and permeability of biological membranes. TAPC has also been shown to have an effect on the activity of enzymes that are involved in lipid metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
TAPC has several advantages as a model membrane component. It is a synthetic lipid that can be easily synthesized and purified. Additionally, TAPC has a well-defined structure and is stable under a wide range of experimental conditions. However, there are also some limitations associated with the use of TAPC. TAPC is a synthetic lipid that may not accurately reflect the properties of biological membranes. Additionally, TAPC may not be suitable for studying the interaction between membrane proteins and lipids in vivo.
Orientations Futures
There are several future directions for research involving TAPC. One area of research involves the development of lipid-based drug delivery systems using TAPC. Additionally, TAPC could be used to study the interaction between membrane proteins and lipids in more detail. Further research could also be done to investigate the use of TAPC as a model membrane component for studying the properties of biological membranes.
Conclusion:
In conclusion, TAPC is a synthetic lipid that has been extensively studied in the field of membrane biophysics. TAPC is used as a model membrane component to study the physical and chemical properties of biological membranes and to investigate the interaction between membrane proteins and lipids. TAPC has several advantages as a model membrane component, but there are also some limitations associated with its use. Future research involving TAPC could lead to the development of new lipid-based drug delivery systems and a better understanding of the properties of biological membranes.
Méthodes De Synthèse
The synthesis of TAPC involves the condensation of hexanol with 2-tetradecanoyl chloride in the presence of triethylamine. The resulting product is then phosphorylated using phosphorus oxychloride and subsequently reacted with choline to form TAPC. The purity of TAPC is typically confirmed using thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Propriétés
Numéro CAS |
131736-77-1 |
|---|---|
Nom du produit |
2-Tetradecanoylaminohexanol-1-phosphocholine |
Formule moléculaire |
C25H53N2O5P |
Poids moléculaire |
492.7 g/mol |
Nom IUPAC |
2-(tetradecanoylamino)hexyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C25H53N2O5P/c1-6-8-10-11-12-13-14-15-16-17-18-20-25(28)26-24(19-9-7-2)23-32-33(29,30)31-22-21-27(3,4)5/h24H,6-23H2,1-5H3,(H-,26,28,29,30) |
Clé InChI |
IUSACRLWTHJFCX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)NC(CCCC)COP(=O)([O-])OCC[N+](C)(C)C |
SMILES canonique |
CCCCCCCCCCCCCC(=O)NC(CCCC)COP(=O)([O-])OCC[N+](C)(C)C |
Synonymes |
2-TDAH-PC 2-tetradecanoylaminohexanol-1-phosphocholine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



